methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
Description
methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a structurally complex heterocyclic compound featuring a thiazolo[4,5-b]pyridine core fused with two 3-methoxyphenyl substituents, a dioxo system, and an acetate ester moiety. This compound’s unique architecture combines electron-rich aromatic groups (3-methoxyphenyl) with a sulfur- and nitrogen-containing bicyclic framework, which may confer distinct electronic, steric, and reactivity profiles.
Properties
Molecular Formula |
C23H22N2O6S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 2-[4,7-bis(3-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C23H22N2O6S/c1-29-16-8-4-6-14(10-16)18-12-19(26)25(15-7-5-9-17(11-15)30-2)22-21(18)32-23(28)24(22)13-20(27)31-3/h4-11,18H,12-13H2,1-3H3 |
InChI Key |
CJWORTSDUBTDJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions.
Substitution with Methoxyphenyl Groups:
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetate moiety, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl groups or the thiazolo[4,5-b]pyridine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular function.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, altering signal transduction pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolo/Thiadiazolo Cores
The thiazolo[4,5-b]pyridine core in the target compound shares structural similarities with sulfur-containing heterocycles like 4,4′-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (). Both systems integrate sulfur and nitrogen atoms into fused aromatic rings. However, the thiadiazolo[3,4-d]pyridazine in features a pyridazine (two adjacent nitrogen atoms) fused to a thiadiazole, whereas the target compound’s thiazolo[4,5-b]pyridine contains a pyridine fused to a thiazole.
Substituent Effects: Meta- vs. Para-Methoxyphenyl Groups
The 3-methoxyphenyl substituents in the target compound contrast with 4-methoxyphenyl groups in . The meta-substitution reduces steric hindrance compared to para-substitution while maintaining electron-donating effects from the methoxy group. Para-substituted analogues (e.g., ) often exhibit stronger intermolecular interactions due to symmetry, which can enhance crystallinity or aggregation in materials science applications. Conversely, meta-substitution may improve solubility or alter binding affinities in biological targets by disrupting planar symmetry.
Data Tables
Table 2: Substituent Position Effects
| Substituent Position | Electronic Effects | Steric Effects | Potential Applications |
|---|---|---|---|
| 3-methoxyphenyl | Moderate electron-donating | Reduced steric hindrance | Solubility enhancement |
| 4-methoxyphenyl | Stronger electron-donating | Increased symmetry | Crystalline materials |
Biological Activity
Methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₂O₄S
- Molecular Weight : 366.42 g/mol
- CAS Number : 206055-75-6
The compound features a thiazole ring and multiple methoxyphenyl groups which contribute to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization.
- IC50 Values : The compound has shown IC50 values in the micromolar range against several cancer cell lines such as A-431 and Jurkat cells. For example, an IC50 value of approximately 1.61 µg/mL was reported for one of its derivatives against tubulin polymerization .
2. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties:
- Tested Microorganisms : The compound has been tested against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Studies have shown varying MIC values compared to conventional antibiotics such as ciprofloxacin and ketoconazole .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound on A-431 cells:
- Findings : The compound significantly inhibited cell proliferation with a notable increase in apoptotic markers.
- : The results suggest that the compound may serve as a lead for further development in cancer therapies.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties:
- Methodology : Agar well diffusion method was employed to assess activity against selected bacterial and fungal strains.
- Results : The compound demonstrated effective inhibition zones comparable to standard antibiotics .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
